2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-2-1-6(4-12)3-7(13)14/h6H,1-5H2,(H,13,14) |
InChI Key |
AJIJPEQPEKLCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CC(=O)O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
a. Synthesis of 2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl) precursor:
- Starting Material: 2-(pyrrolidin-3-yl)acetic acid or its derivatives.
- Key Reaction: Nucleophilic substitution or alkylation of pyrrolidine at the 1-position with 2,2,2-trifluoroethyl halides or related electrophiles.
b. Alkylation with 2,2,2-Trifluoroethyl Halides:
- Reagents: 2,2,2-Trifluoroethyl chloride or bromide.
- Conditions: Base-mediated nucleophilic substitution, often using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.
- Outcome: Formation of N-(2,2,2-trifluoroethyl)pyrrolidine intermediates.
- Reagents: Oxidants such as potassium permanganate, sodium dichromate, or TEMPO-based systems.
- Conditions: Mild to moderate temperature, often under aqueous conditions.
- Result: Conversion of the pyrrolidine derivative to the corresponding acetic acid derivative, yielding 2-(1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl)acetic acid.
Synthesis via Cyclization and Functional Group Transformation
Another approach involves cyclization of suitable precursors followed by functional group modifications:
Formation of the Pyrrolidine Ring:
Introduction of the Trifluoroethyl Group:
- Reagents: 2,2,2-Trifluoroethyl halides or trifluoroethyl sulfonates.
- Conditions: Nucleophilic substitution on the nitrogen or carbon centers, often catalyzed by bases.
Oxidation to Acid:
- Similar to the previous method, oxidation of the intermediate to the acid form is performed using strong oxidants under controlled conditions.
Key Reagents and Conditions Summary
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Alkylation | 2,2,2-Trifluoroethyl halide (Cl, Br) | Base (K₂CO₃, NaH), Polar aprotic solvent (DMF, acetonitrile) | Introduction of trifluoroethyl group |
| Cyclization | Dehydrating agents (PPA, polyphosphoric acid) | Reflux | Ring formation of pyrrolidine core |
| Oxidation | KMnO₄, Na₂Cr₂O₇, TEMPO | Mild to moderate temperature | Conversion to carboxylic acid |
Supporting Data from Literature
- Patent EP2528894A1 describes processes involving trifluoromethylated benzyl compounds but emphasizes the versatility of trifluoroethyl groups in complex molecule synthesis, implying similar strategies could be adapted for pyrrolidine derivatives (see reference).
- Recent research highlights the use of trifluoroethyl isatin ketimines in cascade reactions, indicating the feasibility of trifluoroethyl substitution via nucleophilic addition or cycloaddition pathways, which can be adapted for pyrrolidine synthesis (see reference).
- Experimental procedures from recent publications involve the use of trifluoroethyl halides for N-alkylation of amines, which is directly applicable to pyrrolidine derivatives (see reference).
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Oxidation | 2,2,2-Trifluoroethyl halide, oxidants | Alkylate pyrrolidine, oxidize to acid | Straightforward, scalable | Control over mono-alkylation |
| Cyclization + Functionalization | Dehydrating agents, trifluoroethyl electrophiles | Ring formation, substitution, oxidation | Suitable for complex derivatives | Longer synthesis route |
| Cascade reactions | Trifluoroethyl isatin derivatives | Nucleophilic addition, cycloaddition | High stereoselectivity | Requires specific conditions |
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolidine Scaffolds
(R)-N-Boc-3-Pyrrolidineacetic Acid
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Key Features : Features a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen. Unlike the trifluoroethyl substituent, the Boc group is labile under acidic conditions, making this compound a precursor in peptide synthesis. The absence of fluorine reduces its metabolic stability compared to the target compound .
Ethyl 2-Fluoro-2-(pyrrolidin-3-yl)acetate; Trifluoroacetic Acid
- Molecular Formula: C₁₀H₁₅F₄NO₄
- Molecular Weight : 289.23 g/mol
- Key Features : Contains a fluorine atom directly on the acetic acid side chain, introducing stereoelectronic effects that may alter binding affinity. The ester group (ethyl) differentiates it from the carboxylic acid in the target compound, impacting solubility and bioavailability .
Pyrazole-Based Analogs with Trifluoroethyl Substituents
[4-Nitro-1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid
- Molecular Formula : C₇H₆F₃N₃O₄
- Molecular Weight : 253.14 g/mol
- Key Features: Replaces the pyrrolidine ring with a pyrazole scaffold. This compound’s acidity (pKa ~3.5) is higher than that of the target compound due to the nitro group’s influence .
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic Acid
- Molecular Formula : C₇H₉FN₂O₂
- Molecular Weight : 172.16 g/mol
- Key Features: Substitutes the trifluoroethyl group with a monofluoroethyl (-CH₂CH₂F) group. The reduced fluorine content decreases lipophilicity (LogP ~0.8 vs. ~1.5 for the target compound), impacting membrane permeability .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | pKa* |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₂F₃NO₂ | 211.18 | Trifluoroethyl, pyrrolidine, acetic acid | ~1.5 | ~4.2 |
| (R)-N-Boc-3-Pyrrolidineacetic Acid | C₁₁H₁₉NO₄ | 229.27 | Boc, pyrrolidine, acetic acid | ~1.2 | ~3.8 |
| [4-Nitro-1-(Trifluoroethyl)pyrazole]acetic Acid | C₇H₆F₃N₃O₄ | 253.14 | Trifluoroethyl, pyrazole, nitro, acetic acid | ~0.9 | ~3.5 |
| 2-[1-(2-Fluoroethyl)pyrazol-3-yl]acetic Acid | C₇H₉FN₂O₂ | 172.16 | Fluoroethyl, pyrazole, acetic acid | ~0.8 | ~4.0 |
*Estimated values based on structural analogs and computational models.
Key Findings from Comparative Analysis
Fluorination Effects: The trifluoroethyl group in the target compound significantly increases lipophilicity compared to non-fluorinated or monofluorinated analogs (e.g., 2-[1-(2-fluoroethyl)pyrazol-3-yl]acetic acid) . Trifluoroethyl-substituted compounds exhibit enhanced metabolic stability due to the strong C-F bond, reducing oxidative degradation .
Pyrazole derivatives (e.g., [4-Nitro-1-(trifluoroethyl)pyrazole]acetic acid) show higher acidity, which may limit blood-brain barrier penetration .
Functional Group Impact :
- Carboxylic acid groups (as in the target compound) enhance water solubility but may require prodrug strategies (e.g., ethyl esters) for improved bioavailability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
